molecular formula C14H18N2O4 B11090513 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-(2-hydroxyethyl)ethanediamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-(2-hydroxyethyl)ethanediamide

Cat. No.: B11090513
M. Wt: 278.30 g/mol
InChI Key: XCMVYQJEBQWXCD-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N’-(2-hydroxyethyl)ethanediamide: is a synthetic organic compound that belongs to the class of isochromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N’-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isochromene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Ethanediamide Moiety: This step involves the reaction of the isochromene core with ethanediamide under specific conditions, such as the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N’-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its biological activity.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N’-(2-hydroxyethyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isochromene Derivatives: Compounds with similar core structures but different functional groups.

    Ethanediamide Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N’-(2-hydroxyethyl)ethanediamide is unique due to its specific combination of the isochromene core and ethanediamide side chain, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C14H18N2O4/c17-7-6-15-13(18)14(19)16-9-12-11-4-2-1-3-10(11)5-8-20-12/h1-4,12,17H,5-9H2,(H,15,18)(H,16,19)

InChI Key

XCMVYQJEBQWXCD-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C(=O)NCCO

Origin of Product

United States

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